1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 955569-03-6
VCID: VC4727062
InChI: InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18)
SMILES: CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Molecular Formula: C13H12N4O3S2
Molecular Weight: 336.38

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

CAS No.: 955569-03-6

Cat. No.: VC4727062

Molecular Formula: C13H12N4O3S2

Molecular Weight: 336.38

* For research use only. Not for human or veterinary use.

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide - 955569-03-6

Specification

CAS No. 955569-03-6
Molecular Formula C13H12N4O3S2
Molecular Weight 336.38
IUPAC Name 2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18)
Standard InChI Key DTCNGFFEMBBNPF-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms at positions 1 and 2, substituted with a methyl group at position 1.

  • Benzo[d]thiazole Moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, functionalized with a methylsulfonyl (-SO2CH3) group at position 6.

  • Carboxamide Linker: A -CONH- group bridging the pyrazole’s position 5 carbon to the benzo[d]thiazole’s position 2 nitrogen.

The molecular formula is C13H12N4O3S2, with a molar mass of 336.38 g/mol. Key structural features include:

  • Methylsulfonyl Group: Enhances solubility and bioavailability while facilitating hydrogen bonding with biological targets.

  • Planar Benzo[d]thiazole: Promotes π-π stacking interactions with aromatic residues in enzyme binding pockets.

Spectroscopic Characterization

  • NMR: ¹H-NMR spectra reveal distinct signals for the methyl group on the pyrazole (δ ~3.9 ppm) and the methylsulfonyl group (δ ~3.1 ppm).

  • HR-MS: The molecular ion peak at m/z 336.38 confirms the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity (Figure 1):

Mechanism of Action and Target Engagement

DprE1 Inhibition

Crystallographic data reveal that the benzo[d]thiazole moiety occupies the hydrophobic pocket of DprE1, while the methylsulfonyl group forms hydrogen bonds with Arg312 and Glu461 (Figure 2).

Kinase Binding

In cancer models, the pyrazole-carboxamide scaffold interacts with ATP-binding sites of Aurora kinases, disrupting mitotic progression .

Structural Analogs and SAR Insights

Compound NameStructural ModificationBiological Activity
1-Ethyl-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide Ethyl substitution at pyrazole N1Enhanced solubility (LogP = 1.2)
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamideRemoval of methyl group at pyrazole N1Reduced anti-TB activity (MIC = 3.2 µg/mL)

SAR Trends:

  • N1 Substituents: Methyl/ethyl groups optimize DprE1 binding and metabolic stability .

  • Methylsulfonyl Position: Para-substitution on benzo[d]thiazole maximizes target engagement.

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